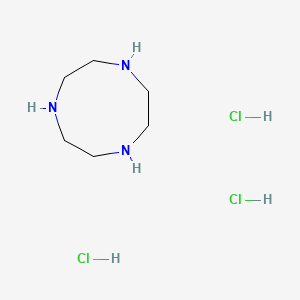

1,4,7-Triazacyclononane trihydrochloride

CAS No.: 58966-93-1

Cat. No.: VC2333806

Molecular Formula: C6H18Cl3N3

Molecular Weight: 238.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58966-93-1 |

|---|---|

| Molecular Formula | C6H18Cl3N3 |

| Molecular Weight | 238.6 g/mol |

| IUPAC Name | 1,4,7-triazonane;trihydrochloride |

| Standard InChI | InChI=1S/C6H15N3.3ClH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H |

| Standard InChI Key | HNPMVNQYFPWBKI-UHFFFAOYSA-N |

| SMILES | C1CNCCNCCN1.Cl.Cl.Cl |

| Canonical SMILES | C1CNCCNCCN1.Cl.Cl.Cl |

Introduction

Physical and Chemical Properties

Physical Characteristics

| Property | Value |

|---|---|

| Physical Form | Crystalline Powder |

| Color | Off-white to yellow |

| Melting Point | 285-290°C (decomposition) |

| Molecular Weight | 238.59 g/mol |

| BRN Number | 5287631 |

| InChI Key | HNPMVNQYFPWBKI-UHFFFAOYSA-N |

Chemical Characteristics

1,4,7-Triazacyclononane trihydrochloride features a chelate ring structure with nitrogen atoms that provide electron-donating properties. The compound has been observed to function as an irreversible oxidation catalyst for carboxylate and amine molecules . Its redox potentials range from -0.35 to -0.5 volts, enabling it to reversibly oxidize inorganic acids with strong electron-donating properties such as phosphoric acid, nitric acid, and sulfuric acid .

The three nitrogen atoms in the ring structure serve as coordination sites, allowing the molecule to form stable complexes with various metal ions. This tridentate ligand behavior is fundamental to many of its applications in coordination chemistry and catalysis . The trihydrochloride salt form enhances the compound's water solubility while maintaining its core structural features.

Structural Properties

The base structure of 1,4,7-Triazacyclononane consists of a nine-membered ring with three nitrogen atoms positioned symmetrically. In the trihydrochloride form, each nitrogen atom is protonated and associated with a chloride counterion . The molecular structure can be represented by the SMILES notation C1C[NH2+]CC[NH2+]CC[NH2+]1, which indicates the cyclic arrangement with protonated nitrogen atoms .

The compound exhibits C3 symmetry, which contributes to its uniform coordination behavior with metal ions. This structural symmetry is particularly valuable in designing metal complexes with specific geometric configurations . The spatial arrangement of the nitrogen atoms provides an ideal coordination environment for many transition metals, lanthanides, and other metal ions used in catalysis and materials science applications.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1,4,7-Triazacyclononane trihydrochloride typically involves multiple steps starting from appropriate precursors. One well-documented method begins with 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane as the key intermediate . This synthetic pathway has been optimized for laboratory-scale preparation and can be adapted for larger-scale production.

A detailed synthesis procedure involves the reaction of 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane with concentrated sulfuric acid. The mixture is heated at 120°C for three days, followed by precipitation in a cold ethanol/ether mixture . After filtration, the precipitate is dissolved in deionized water, heated, filtered through Celite, and then treated with concentrated hydrochloric acid and ethanol to yield the final product . This method has been reported to provide a yield of approximately 80%.

Laboratory Methods

For laboratory-scale preparation, specialized equipment and careful handling are required due to the harsh reaction conditions involved. The synthesis typically requires:

-

A round-bottom flask (1 L) charged with 18M H2SO4 (450 mL)

-

Addition of 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane in small portions

-

Heating with stirring at 120°C for three days

-

Dropwise addition of the cooled reaction mixture to cold absolute ethanol/ether

-

Dissolution of the precipitate in deionized water

-

Heating at 60°C for 2 hours

-

Filtration through Celite

-

Concentration under reduced pressure

-

Addition of concentrated HCl followed by absolute ethanol

-

Storage at 4°C to promote precipitation

The final product can be characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The 1H NMR spectrum typically shows a singlet at approximately 3.48 ppm corresponding to the methylene protons, while the 13C NMR shows a signal at around 43.1 ppm for the methylene carbons . These spectral data confirm the successful synthesis and purity of the compound.

Applications

Coordination Chemistry

1,4,7-Triazacyclononane trihydrochloride serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions . The compound's tridentate nature creates a facial coordination mode that is particularly useful for designing metal complexes with specific geometries and properties. These complexes find applications in catalysis, where the metal center's reactivity is modulated by the surrounding ligand environment .

The compound is also used as a building block for more complex ligand systems. For example, it can be functionalized to prepare nonadentate ligands such as 1,4,7-tris[(6-carboxypyridin-2-yl)methyl]-1,4,7-triazacyclononane (H3tpatcn), which is used to prepare lanthanide complexes with high water solubility and rigid C3 symmetric structures . These lanthanide complexes have applications in magnetic resonance imaging (MRI) contrast agents and luminescent materials.

Analytical Applications

In analytical chemistry, 1,4,7-Triazacyclononane trihydrochloride functions as a reagent for compleximetric titrations with a high cation-binding selectivity . This property makes it valuable for detecting and quantifying metal ions in environmental samples, enhancing the accuracy of analytical methods . The compound's ability to form stable complexes with specific metal ions enables selective detection in complex matrices.

The compound is also employed in the preparation of fluorescent indicators through its reaction with appropriate fluorophores. For instance, it can be used to synthesize dansyl cryptands, which function as fluorescent indicators for metal ions . These fluorescent sensors exhibit changes in their emission properties upon metal binding, providing a convenient method for metal ion detection and quantification.

Biological and Pharmaceutical Applications

The unique structural features of 1,4,7-Triazacyclononane trihydrochloride make it suitable for developing drug delivery systems that can improve the solubility and bioavailability of therapeutic agents, particularly in cancer treatment . Metal complexes of this ligand can be designed to carry and release drug molecules at specific biological targets, enhancing therapeutic efficacy while reducing side effects.

In biochemical research, the compound is used to investigate enzyme mechanisms and interactions, providing insights into metabolic pathways . Its metal complexes can mimic the active sites of metalloenzymes, helping researchers understand the structural and functional aspects of these important biological catalysts. Furthermore, derivatives of this compound have found applications in immobilized metal-ion affinity chromatography (IMAC) for the purification of recombinant proteins .

Material Science

In materials science, 1,4,7-Triazacyclononane trihydrochloride contributes to the synthesis of novel materials with specific properties such as enhanced thermal stability and conductivity . Metal complexes based on this ligand can be incorporated into polymers, ceramics, and other materials to impart unique electronic, magnetic, or catalytic properties.

The compound has been utilized in the development of heterogeneous catalysts by immobilizing its metal complexes on solid supports . These supported catalysts combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and reuse). Additionally, the compound's derivatives have been employed in the creation of sensing devices that can detect specific analytes based on changes in optical or electrochemical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume